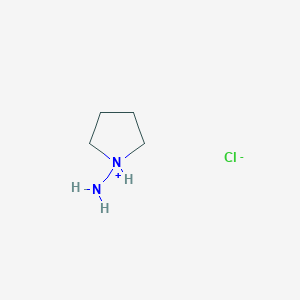
pyrrolidin-1-ium-1-amine;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-ium-1-amine;chloride is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The chloride ion serves as a counterion to balance the charge of the pyrrolidin-1-ium-1-amine cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidin-1-ium-1-amine;chloride typically involves the reaction of pyrrolidine with an amine source under acidic conditions to form the pyrrolidin-1-ium-1-amine cation, followed by the addition of hydrochloric acid to introduce the chloride ion. One common method involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the N-heterocyclization process . Another approach includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications to minimize costs and maximize output.
化学反应分析
Types of Reactions
Pyrrolidin-1-ium-1-amine;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrrolidinone derivatives, various substituted pyrrolidines, and amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Pyrrolidin-1-ium-1-amine;chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities
作用机制
The mechanism of action of pyrrolidin-1-ium-1-amine;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but without the amine and chloride components.
Pyrrolidinone: An oxidized form of pyrrolidine with a carbonyl group.
Proline: An amino acid with a pyrrolidine ring, differing in its carboxyl group.
Uniqueness
Pyrrolidin-1-ium-1-amine;chloride is unique due to its specific ionic form, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other pyrrolidine derivatives and useful in specialized applications .
属性
IUPAC Name |
pyrrolidin-1-ium-1-amine;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYGDJRKCXTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH+](C1)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[NH+](C1)N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














